![molecular formula C6H4BrFN2O2 B129579 4-Bromo-5-fluoro-2-nitroaniline CAS No. 153505-36-3](/img/structure/B129579.png)
4-Bromo-5-fluoro-2-nitroaniline
Overview
Description
4-Bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-fluoroaniline, followed by the reduction of the nitro group to an amine. The reaction conditions often involve the use of reagents such as iron and ammonium chloride in ethanol and water, with the mixture being stirred at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Iron and ammonium chloride in ethanol and water at elevated temperatures.
Substitution: Sodium persulfate and copper(II) sulfate pentahydrate in water and acetonitrile.
Major Products:
Reduction: 4-Bromo-5-fluoro-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C6H4BrFN2O2
Molecular Weight: Approximately 235.01 g/mol
Structure: The compound features a benzene ring substituted with bromine at the 4-position, fluorine at the 5-position, and a nitro group at the 2-position. This unique arrangement influences its chemical reactivity and biological interactions.
Medicinal Chemistry
4-Bromo-5-fluoro-2-nitroaniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancer. The presence of the nitro group allows for reduction to form amino derivatives, enhancing its binding affinity to biological receptors .
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth through enzyme inhibition and inducing apoptosis in cancer cells.
Material Science
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its halogen substituents can enhance the thermal stability and mechanical strength of materials.
Biological Studies
This compound is employed as a probe or ligand in biochemical assays to study protein interactions. Its structure allows it to serve as a tool in enzyme interaction studies, helping researchers understand biochemical pathways and mechanisms of action .
Research Findings
Recent studies have shown promising results regarding the biological activity of this compound:
- Anticancer Research: Investigations into its potential as an anticancer agent have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Studies: The compound has been used effectively in assays to elucidate enzyme mechanisms, providing insights into drug design .
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors, affecting biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-5-nitroaniline
- 5-Bromo-4-fluoro-2-nitroaniline
- 2-Bromo-5-fluoroaniline
Comparison: 4-Bromo-5-fluoro-2-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and industrial applications .
Biological Activity
4-Bromo-5-fluoro-2-nitroaniline (CAS Number: 153505-36-3) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique combination of bromine, fluorine, and nitro functional groups, which contribute to its reactivity and potential therapeutic applications.
The molecular formula for this compound is CHBrFNO, with a molecular weight of approximately 235.01 g/mol. The structure includes:
- Bromine at the 4-position
- Fluorine at the 5-position
- Nitro group at the 2-position
These substituents significantly influence the compound's biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been employed in studies to investigate enzyme interactions, suggesting its role as a biochemical probe.
- Redox Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to oxidative stress through the generation of reactive oxygen species (ROS).
- Binding Affinity : The presence of halogen atoms (bromine and fluorine) enhances binding affinity to specific targets, influencing various biochemical pathways.
Anticancer Potential
The anticancer properties of compounds similar to this compound have been explored, particularly in their ability to inhibit tumor growth through enzyme inhibition and inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
Applications in Medicine
Given its diverse biological activities, this compound is being researched as a potential building block for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancer.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBANSCIKTQSEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619974 | |
Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-36-3 | |
Record name | 4-Bromo-5-fluoro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153505-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-fluoro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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